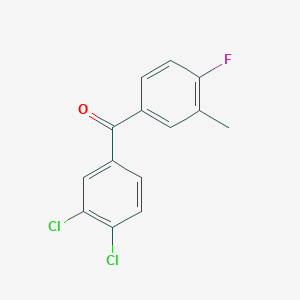

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

Description

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone is a halogenated benzophenone derivative characterized by two chlorine atoms at the 3- and 4-positions of one benzene ring, a fluorine atom at the 4'-position, and a methyl group at the 3'-position of the second benzene ring. Its molecular formula is C₁₄H₉Cl₂FO, with a calculated molecular weight of 271.10 g/mol. Benzophenones are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and functional versatility .

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c1-8-6-9(3-5-13(8)17)14(18)10-2-4-11(15)12(16)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSZSAWOVPBFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301196338 | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-86-5 | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dichlorobenzoyl chloride with 4-fluoro-3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-4’-fluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene rings can be substituted by other nucleophiles.

Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Oxidation: KMnO4 in acidic or basic conditions.

Major Products

Substitution: Various substituted benzophenones.

Reduction: 3,4-Dichloro-4’-fluoro-3’-methylbenzyl alcohol.

Oxidation: 3,4-Dichloro-4’-fluoro-3’-methylbenzoic acid.

Applications De Recherche Scientifique

3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is used in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of halogenated benzophenones with biological macromolecules.

Industry: Used in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets. The compound’s halogen substituents can form halogen bonds with biological targets, influencing their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

- Melting Points: The absence of fluorine in 3,4-Dichloro-4'-methylbenzophenone correlates with a higher melting point (195–196°C) compared to fluorinated analogs, likely due to reduced polarity .

- Molecular Weight: Fluorine’s lower atomic mass reduces the molecular weight of 3-Chloro-4'-fluoro-3'-methylbenzophenone (252.68 g/mol) compared to dichloro analogs .

Activité Biologique

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone (commonly referred to as DFBP) is a synthetic organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound features a unique structure that includes dichloro and fluoro substituents on the benzophenone framework, which may influence its interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C14H10Cl2F

- Molecular Weight : 281.14 g/mol

- IUPAC Name : this compound

The presence of halogen atoms (chlorine and fluorine) in the structure is significant as these groups can enhance lipophilicity and alter the compound's reactivity, potentially affecting its biological interactions.

The biological activity of DFBP is primarily attributed to its ability to interact with various cellular targets. The halogen substituents can facilitate binding to proteins and enzymes through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Key Mechanisms:

- Inhibition of Enzyme Activity : DFBP may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Modulation of Receptor Activity : The compound could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of DFBP on various cancer cell lines. The results demonstrate its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 12.5 ± 1.2 | Significant reduction in cell viability |

| HCT116 (Colorectal) | 9.8 ± 0.5 | Induces apoptosis at higher concentrations |

| HeLa (Cervical) | 15.0 ± 2.0 | Moderate cytotoxicity observed |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting that DFBP exhibits promising cytotoxic properties against these cancer cell lines .

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the anticancer effects of DFBP.

- Findings : Treatment with DFBP resulted in a dose-dependent decrease in cell viability, with significant apoptosis markers observed at concentrations above the IC50 value.

- HCT116 Cell Cycle Analysis :

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, adapted from methods used for structurally similar fluorobenzophenones . For example:

- Halogen Substitution : React 3,4-dichlorotoluene with 4-fluoro-3-methylbenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, 80°C, inert atmosphere). Yield depends on stoichiometric ratios (1:1.2 for aryl chloride:acyl chloride) and reaction time (12–24 hours).

- Catalytic Carbonylation : Use Pd/C or Ni catalysts with CO gas to introduce the ketone group. Yields improve with high-pressure reactors (5–10 atm) and polar aprotic solvents (DMF or DMSO).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes by-products like dichlorinated isomers .

Table 1 : Comparative Synthesis Yields

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halogen Substitution | AlCl₃ | DCM | 62 | 95 |

| Catalytic Carbonylation | Pd/C | DMF | 78 | 98 |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound, and what key spectral markers distinguish it from analogs?

- Methodological Answer :

- NMR : The ¹H NMR spectrum shows distinct signals for methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹⁹F NMR reveals a singlet for the 4'-fluoro group (δ -110 to -115 ppm) .

- IR : Strong carbonyl stretch (C=O) at 1660–1680 cm⁻¹ and C-F stretches at 1200–1250 cm⁻¹ .

- MS : Molecular ion peak at m/z 296.5 (M⁺) with fragmentation patterns confirming chloro and fluoro substituents (e.g., loss of Cl⁻ at m/z 261) .

Table 2 : Key Spectral Data

| Technique | Key Peaks/Patterns | Reference |

|---|---|---|

| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 7.6 (d, 1H, Ar-Cl) | |

| ¹⁹F NMR | δ -112 (s, 1F) | |

| IR | 1665 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F) |

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?

- Methodological Answer :

- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous alkaline conditions (pH > 9). Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The 3,4-dichloro and 4'-fluoro groups increase electrophilicity at the benzophenone core, enhancing reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) show reduced LUMO energy (-2.8 eV) compared to non-halogenated analogs (-1.5 eV), facilitating nucleophilic attack .

- Experimental Validation : Use electrochemical methods (cyclic voltammetry) to measure redox potentials. Correlate with Hammett constants (σₚ for Cl = +0.23, F = +0.06) to predict reaction rates .

Q. What mechanistic insights explain discrepancies in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- In Vitro vs. In Vivo Metabolism : Phase I metabolism (e.g., cytochrome P450 oxidation) may deactivate the compound in vivo. Use LC-MS/MS to identify metabolites in liver microsomes .

- Protein Binding : High plasma protein binding (>90%) reduces free drug concentration. Equilibrium dialysis or ultrafiltration quantifies unbound fractions .

Q. How can conflicting spectral data (e.g., NMR shifts) from different labs be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.